molecular formula C10H10Br2 B11835256 (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11835256
M. Wt: 289.99 g/mol
InChI Key: ALQRYBAMWLAYNB-UWVGGRQHSA-N
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Description

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of brominated hydrocarbons It is a stereoisomer with two bromine atoms attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions of the tetrahydronaphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding naphthalene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Formation of 1,4-diiodo-1,2,3,4-tetrahydronaphthalene.

    Reduction: Formation of 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.

    Oxidation: Formation of naphthalene-1,4-dione derivatives.

Scientific Research Applications

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-1,4-Dichlorocyclohexane
  • (1S,4S)-1,4-Diiodo-1,2,3,4-tetrahydronaphthalene
  • (1S,4S)-1,4-Difluoro-1,2,3,4-tetrahydronaphthalene

Uniqueness

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more suitable for certain types of chemical reactions, such as nucleophilic substitution, due to their moderate leaving group ability.

Properties

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

(1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2/t9-,10-/m0/s1

InChI Key

ALQRYBAMWLAYNB-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@H]1Br)Br

Canonical SMILES

C1CC(C2=CC=CC=C2C1Br)Br

Origin of Product

United States

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